molecular formula C10H15N5OS B14924260 N-cyclopropyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide

N-cyclopropyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide

Cat. No.: B14924260
M. Wt: 253.33 g/mol
InChI Key: FYNVDULBPNRDTN-UHFFFAOYSA-N
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Description

N~1~-CYCLOPROPYL-2-[2-(3-METHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a cyclopropyl group, a pyrazole ring, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-CYCLOPROPYL-2-[2-(3-METHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of cyclopropylamine with 3-methyl-1H-pyrazole-1-acetic acid to form an intermediate, which is then reacted with thiosemicarbazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N~1~-CYCLOPROPYL-2-[2-(3-METHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N~1~-CYCLOPROPYL-2-[2-(3-METHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-CYCLOPROPYL-2-[2-(3-METHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropyl-1-methylpyrazol-5-amine: Shares the pyrazole ring and cyclopropyl group.

    2-Methyl-1-pyrroline: Contains a similar five-membered ring structure.

    Imidazole derivatives: Feature similar nitrogen-containing heterocycles.

Uniqueness

N~1~-CYCLOPROPYL-2-[2-(3-METHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of a cyclopropyl group, pyrazole ring, and hydrazinecarbothioamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C10H15N5OS

Molecular Weight

253.33 g/mol

IUPAC Name

1-cyclopropyl-3-[[2-(3-methylpyrazol-1-yl)acetyl]amino]thiourea

InChI

InChI=1S/C10H15N5OS/c1-7-4-5-15(14-7)6-9(16)12-13-10(17)11-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,12,16)(H2,11,13,17)

InChI Key

FYNVDULBPNRDTN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CC(=O)NNC(=S)NC2CC2

Origin of Product

United States

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